molecular formula C19H22N4O5S B2473217 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921567-94-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide

Katalognummer: B2473217
CAS-Nummer: 921567-94-4
Molekulargewicht: 418.47
InChI-Schlüssel: MBLWDLRYBTZBIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological activity, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, an imidazole ring, and a thioacetamide group. Its molecular formula is C19H22N4O4SC_{19}H_{22}N_4O_4S, with a molecular weight of approximately 402.47 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved through the reaction of catechol with formaldehyde.
  • Synthesis of the Imidazole Ring : This involves cyclization reactions with appropriate precursors.
  • Coupling Reactions : The benzo[d][1,3]dioxole and imidazole derivatives are coupled through thioether linkages.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives with similar moieties have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
Target CompoundHepG22.38
Target CompoundHCT1161.54
Target CompoundMCF74.52

The mechanism of action appears to involve inhibition of the EGFR pathway and induction of apoptosis through mitochondrial pathways, as indicated by studies assessing changes in Bax and Bcl-2 protein levels.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The benzo[d][1,3]dioxole moiety may interact with various enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound may act as a modulator for specific receptors implicated in tumor growth.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

Comparative Studies

When compared to other compounds with similar structures, such as thiourea derivatives containing benzo[d][1,3]dioxole moieties, this compound exhibits unique biological properties that may enhance its efficacy as an anticancer agent.

Case Studies

Recent case studies have demonstrated the effectiveness of this compound in vitro against various cancer cell lines:

  • Cytotoxicity Assays : Compounds were tested using the SRB assay to determine their cytotoxic effects on HepG2, HCT116, and MCF7 cell lines.
  • Apoptosis Assessment : Annexin V-FITC assays were conducted to evaluate the induction of apoptosis in treated cells.

Eigenschaften

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c24-9-14-7-21-19(23(14)8-17(25)22-13-2-3-13)29-10-18(26)20-6-12-1-4-15-16(5-12)28-11-27-15/h1,4-5,7,13,24H,2-3,6,8-11H2,(H,20,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLWDLRYBTZBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.